

Application Notes and Protocols for [Glp5,Sar9] Substance P (5-11) Powder

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Compound of Interest

Compound Name: [Glp5,Sar9] Substance P (5-11)

Cat. No.: B12392124

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable analog of the C-terminal heptapeptide fragment of Substance P (SP). Substance P is a neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator, playing a crucial role in pain perception, inflammation, and mood regulation. The endogenous receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The modifications at positions 5 (pyroglutamic acid, Glp) and 9 (sarcosine, Sar) in **[Glp5,Sar9] Substance P (5-11)** confer enhanced resistance to enzymatic degradation, resulting in a longer duration of action compared to the native Substance P fragment. This makes it a valuable tool for in vitro and in vivo studies of the NK1R signaling pathway and its physiological effects.

These application notes provide detailed protocols for the proper storage, handling, and use of **[Glp5,Sar9] Substance P (5-11)** powder in common research applications.

Product Information

Characteristic	Description
Product Name	[Glp5,Sar9] Substance P (5-11)
Appearance	White to off-white lyophilized powder
Molecular Formula	C ₄₃ H ₆₁ N ₉ O ₉ S
Molecular Weight	880.06 g/mol
Purity	Typically >95% as determined by HPLC
Solubility	Soluble in sterile water or aqueous buffers

Recommended Storage Conditions

Proper storage of **[Glp5,Sar9] Substance P (5-11)** is critical to maintain its stability and biological activity. The following storage conditions are recommended based on typical supplier datasheets.

Lyophilized Powder

Storage Temperature	Duration	Notes
-20°C	Up to 3 years	Recommended for long-term storage.
4°C	Up to 2 years	Suitable for short to medium-term storage.

Store the lyophilized powder in a tightly sealed container, protected from light and moisture.

Reconstituted Solution

Storage Temperature	Duration	Notes
-80°C	Up to 6 months	Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Suitable for short-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.

It is important to note that the stability of the reconstituted solution can be influenced by the solvent, pH, and the presence of proteases. For critical applications, it is advisable to perform in-house stability tests.

Reconstitution Protocol

This protocol outlines the steps for reconstituting the lyophilized **[Glp5,Sar9] Substance P (5-11)** powder to prepare a stock solution.

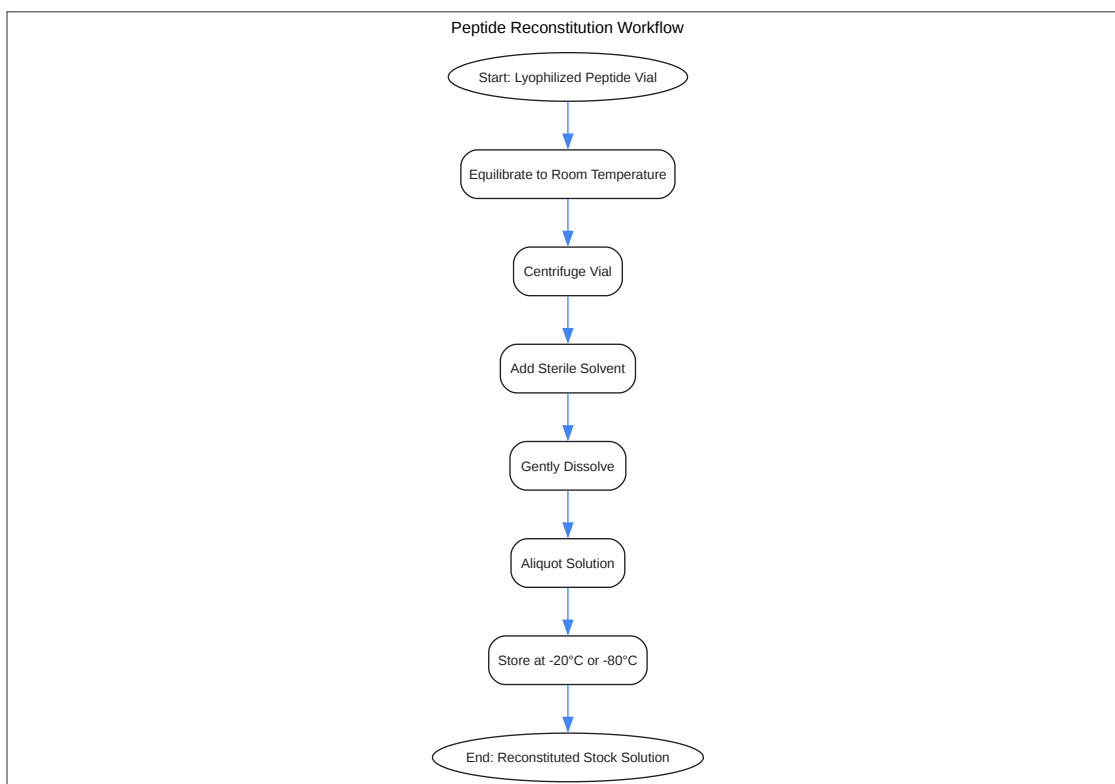
Materials

- Vial of lyophilized **[Glp5,Sar9] Substance P (5-11)** powder
- Sterile, high-purity water (e.g., Milli-Q or WFI) or a suitable sterile buffer (e.g., PBS, pH 7.4)
- Sterile, non-pyrogenic polypropylene tubes
- Calibrated micropipettes and sterile tips

Procedure

- **Equilibration:** Allow the vial of lyophilized powder and the chosen solvent to equilibrate to room temperature before opening. This minimizes condensation.
- **Centrifugation:** Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

- **Solvent Addition:** Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., for a 1 mg vial, add 1 mL of solvent to obtain a 1 mg/mL stock solution).
- **Dissolution:** Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause peptide aggregation.
- **Aliquoting and Storage:** Once the powder is fully dissolved, aliquot the solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C as recommended.

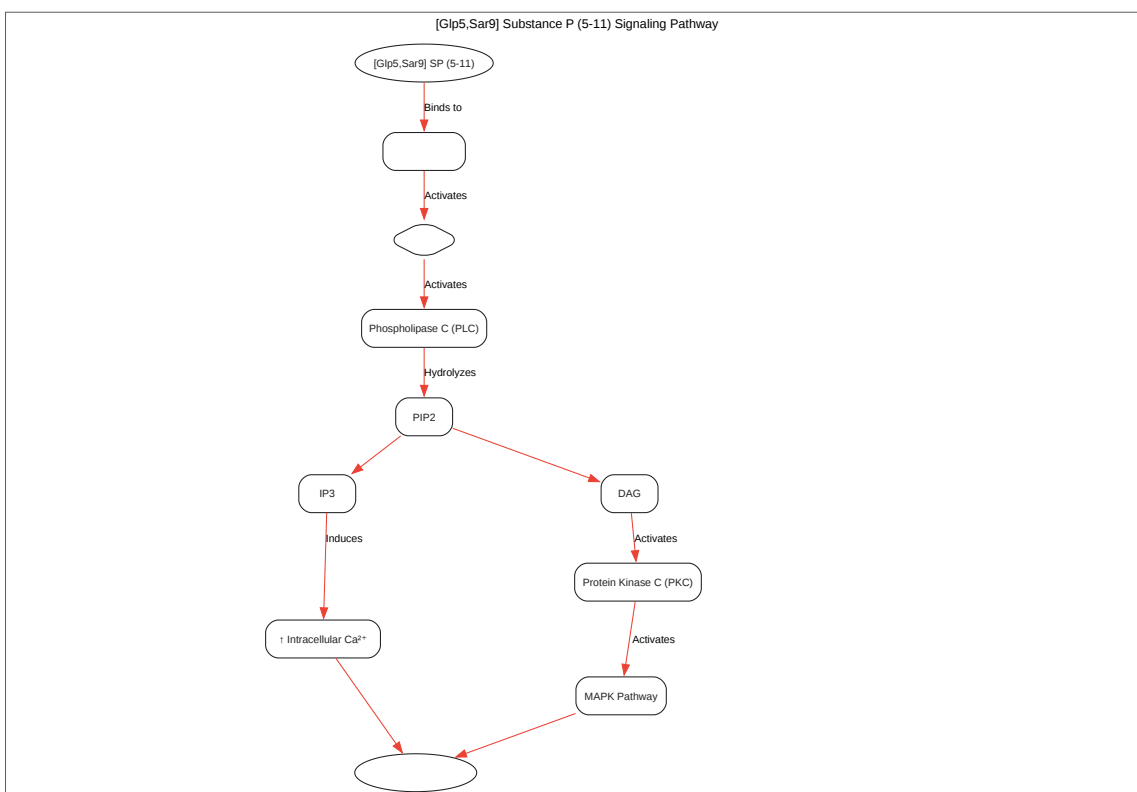


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Caption: Workflow for the reconstitution of lyophilized **[Glp5,Sar9] Substance P (5-11)**.

Signaling Pathway

[Glp5,Sar9] Substance P (5-11) exerts its biological effects by binding to and activating the NK1 receptor. The primary signaling cascade initiated by NK1R activation is through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.



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Caption: Simplified signaling pathway of **[Glp5,Sar9] Substance P (5-11)** via the NK1 receptor.

Experimental Protocols

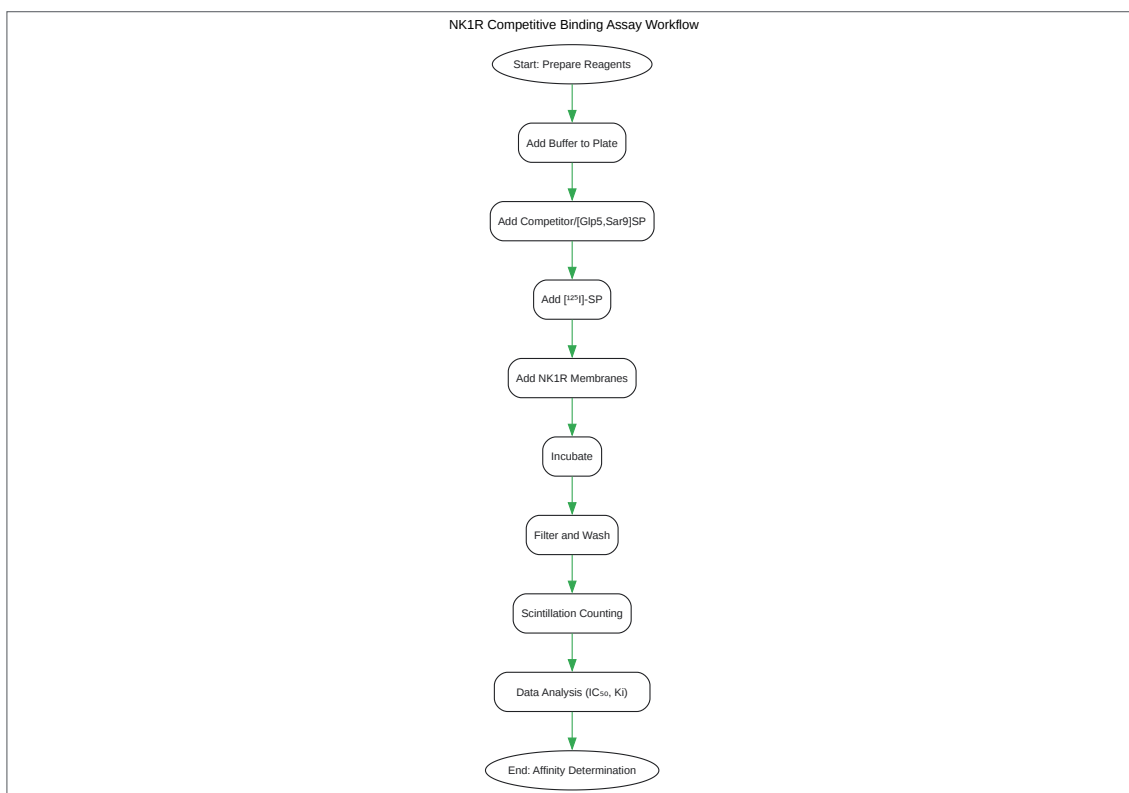
The following are detailed protocols for common in vitro assays involving **[Glp5,Sar9] Substance P (5-11)**.

NK1 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **[Glp5,Sar9] Substance P (5-11)** for the NK1 receptor.

- Cells or cell membranes expressing the NK1 receptor (e.g., HEK293-NK1R or U373 cells)
- [¹²⁵I]-Substance P (Radioligand)
- **[Glp5,Sar9] Substance P (5-11)** (Competitor)
- Unlabeled Substance P (for non-specific binding)
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Scintillation counter and scintillation fluid
- Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate.
- Competitor Addition: Add 50 µL of varying concentrations of **[Glp5,Sar9] Substance P (5-11)** (e.g., 10⁻¹² to 10⁻⁵ M) to the appropriate wells. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
- Radioligand Addition: Add 50 µL of [¹²⁵I]-Substance P at a concentration near its K_d to all wells.
- Membrane Addition: Add 50 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to each well.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in wash buffer.
- Washing: Wash the filters three times with 200 μ L of ice-cold wash buffer.
- Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC_{50} and K_i values.



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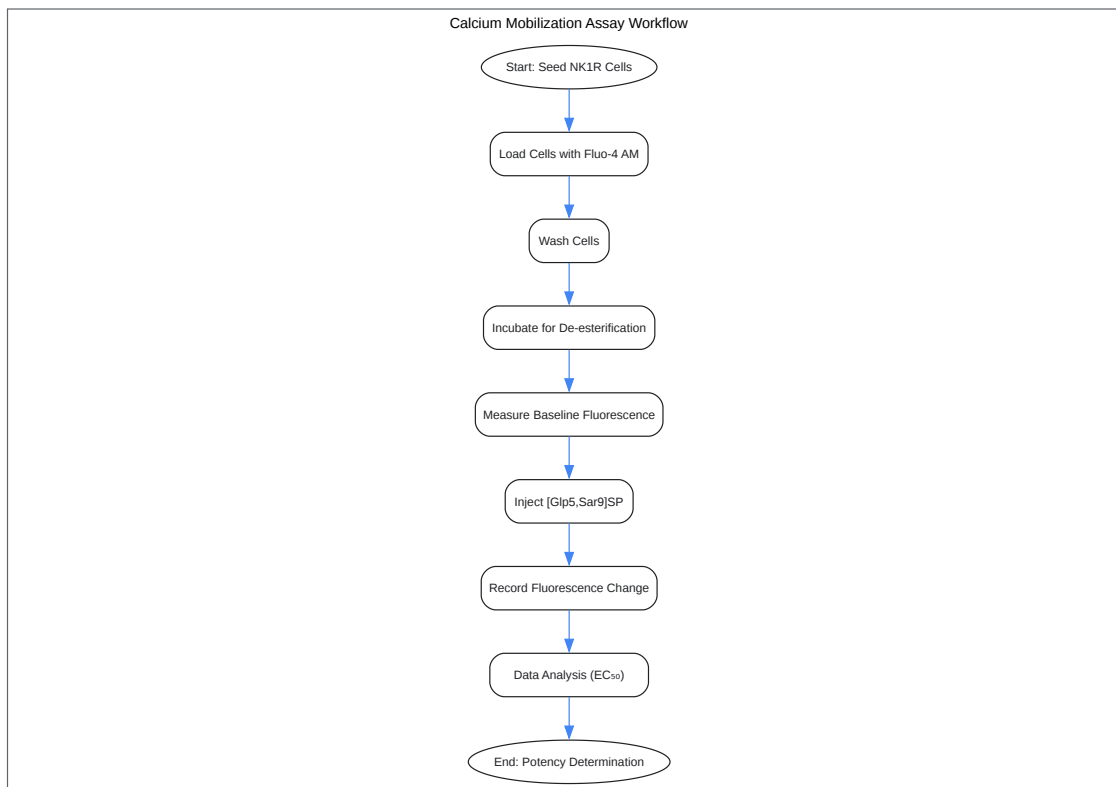
Caption: Workflow for the NK1 receptor competitive binding assay.

Calcium Mobilization Functional Assay

This protocol describes a fluorescent-based functional assay to measure the increase in intracellular calcium concentration in response to NK1 receptor activation by **[Glp5,Sar9] Substance P (5-11)**.

- Cells expressing the NK1 receptor (e.g., CHO-K1/NK1R or SH-SY5Y cells)
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- 96-well black, clear-bottom microplates
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **[Glp5,Sar9] Substance P (5-11)**
- Fluorescence plate reader with an injection system
- Cell Seeding: Seed NK1R-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
 - Remove the culture medium from the cells and add 100 μ L of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Washing: Gently wash the cells twice with 100 μ L of HBSS to remove excess dye. After the final wash, leave 100 μ L of HBSS in each well.

- Incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.
- Measurement:
 - Place the plate in a fluorescence plate reader equipped with an injector.
 - Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
 - Record a baseline fluorescence reading for a few seconds.
 - Inject a specific volume (e.g., 20 μ L) of **[Glp5,Sar9] Substance P (5-11)** at various concentrations into the wells.
 - Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to measure the calcium flux.
- Data Analysis: Determine the peak fluorescence response for each concentration of **[Glp5,Sar9] Substance P (5-11)**. Plot the response against the log concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Caption: Workflow for the calcium mobilization functional assay.

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